Pachygenol

Description

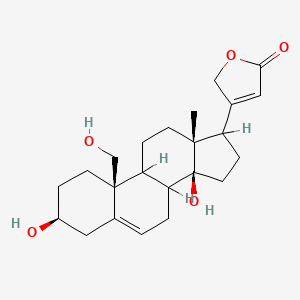

Structure

3D Structure

Properties

CAS No. |

546-03-2 |

|---|---|

Molecular Formula |

C23H32O5 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,16-19,24-25,27H,3-9,11-13H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |

InChI Key |

DUSRIIPEQBGMHU-KQYWMCCWSA-N |

Isomeric SMILES |

C[C@]12CCC3C([C@]1(CCC2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)CO |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)CO |

Origin of Product |

United States |

Sources and Production of Pachygenol

Natural Occurrence and Botanical Distribution of Pachygenol

This compound has been identified in the roots of certain plants, contributing to their phytochemical profiles.

Xysmalobium undulatum, commonly known as Uzara, has been identified as a source of this compound. This compound is present as a minor constituent in the roots of this plant. prota4u.orgresearchgate.nettandfonline.com Alongside this compound, other cardenolide aglycones and glycosides such as uzarigenin, xysmalogenin, allouzarigenin, alloxysmalogenin, ascleposide, coroglaucigenin, and their glycosidic forms have been reported in X. undulatum. prota4u.orgresearchgate.nettandfonline.com The genus Xysmalobium is closely related to Pachycarpus and Gomphocarpus. prota4u.org

This compound has also been detected in Pachycarpus schinzianus. researchgate.netlookchem.com This plant, like X. undulatum, belongs to the Apocynaceae family. This compound is reported to occur in Pachycarpus schinzianus in glycosidic form. dokumen.pub The roots of Pachycarpus schinzianus are sometimes used interchangeably with those of X. undulatum in traditional medicine, suggesting a similarity in their chemical composition, particularly regarding compounds like cardenolides. prota4u.org

This compound is classified as a cardenolide, a group of secondary metabolites characterized by a steroid structure with a butenolide ring. researchgate.net Cardenolides are found in a diverse range of plants across several families, although they are particularly prevalent in the Apocynaceae. nih.gov The presence of this compound in Xysmalobium and Pachycarpus aligns with the known distribution of cardenolides in these genera.

Here is a summary of the plant sources identified for this compound:

| Plant Species | Family | Part Containing this compound |

| Xysmalobium undulatum | Apocynaceae | Roots |

| Pachycarpus schinzianus | Apocynaceae | Plant (as glycoside) |

Biosynthetic Pathways of this compound in Biological Systems

The biosynthesis of cardenolides, including this compound, involves a series of enzymatic reactions starting from common precursor molecules. While the specific pathway leading directly to this compound is not fully elucidated in the provided information, the general steps involved in cardenolide biosynthesis offer insights.

Cardenolides are steroid derivatives, and their biosynthesis originates from steroid precursors. Pregnenolone has been identified as a key precursor for the biosynthesis of plant steroids, including cardenolides, in other cardenolide-producing plants such as Digitalis purpurea and Calotropis procera. mpg.deresearchgate.net

Metabolic flux, which refers to the rate at which metabolites flow through a metabolic pathway, is a critical aspect of understanding biosynthesis. utah.edufrontiersin.org Studies on metabolic flux in various biological systems demonstrate how central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, provide the foundational precursor molecules for the synthesis of a wide array of biomolecules, including steroids. metwarebio.commdpi.com While specific metabolic flux data for this compound biosynthesis are not detailed, the general principles of metabolic flux apply to the flow of intermediates through the steroid biosynthetic pathway that ultimately leads to cardenolides like this compound.

The formation of cardenolides from steroid precursors involves several enzymatic transformations, including hydroxylation, oxidation, and glycosylation. Enzymes play crucial roles in catalyzing these specific steps. For instance, enzymes from the CYP87A family have been identified as key catalysts in the formation of pregnenolone, a precursor to cardenolides, in Digitalis purpurea and Calotropis procera. mpg.de Cardenolide glucosyltransferases are enzymes known to be involved in attaching sugar moieties to the cardenolide aglycone, forming the glycosidic forms found in plants. biblioscout.net

Regulatory Mechanisms of this compound Biosynthesis

While specific regulatory mechanisms for this compound biosynthesis are not extensively detailed in the provided search results, the regulation of biosynthesis of similar plant secondary metabolites, such as phenolic compounds and sesquiterpenes, offers relevant insights. Biosynthesis of these compounds is known to be regulated by complex networks involving various factors, including transcription factors. nih.govyoutube.comnih.gov For instance, in maize and other plants, the biosynthesis of flavonoids and phenylpropanoids is coordinately regulated by transcription factors. youtube.com Similarly, the miR156-targeted SPL transcription factors have been shown to play a role in the spatiotemporal regulation of sesquiterpene biosynthesis in Arabidopsis and Pogostemon cablin. nih.gov These examples suggest that this compound biosynthesis is likely controlled by intricate regulatory circuits involving genetic and environmental factors, similar to other plant natural products.

Chemical Synthesis Approaches for this compound and its Analogues

Chemical synthesis provides alternative routes to obtain this compound and explore the creation of its analogues. These approaches can involve either the total synthesis of the molecule from simpler precursors or the semi-synthetic modification of naturally occurring compounds structurally related to this compound.

Semi-synthetic Modifications of this compound Precursors

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and chemically modifying it to produce the desired compound or its analogues. This can be particularly useful when the natural precursor is more readily available than the target molecule through total synthesis. eupati.euquora.com Modifications can be made to improve properties such as stability or solubility, or to create derivatives with potentially altered biological activities. eupati.eunih.gov The search results mention this compound-β-d-glucoside as a related compound, suggesting that glycosylation or deglycosylation could be potential semi-synthetic strategies involving this compound or its glycosylated forms. tandfonline.combiblioscout.net The modification of natural products is a common practice in chemistry to develop new compounds with improved characteristics. eupati.eunih.gov

Biotechnological and Metabolic Engineering Strategies for Enhanced this compound Production

Biotechnological approaches, particularly metabolic engineering, offer promising avenues for enhancing the production of natural compounds like this compound, potentially in heterologous hosts such as microorganisms. Metabolic engineering involves the manipulation of cellular metabolic pathways to increase the yield or efficiency of desired product synthesis. mdpi.comaustinpublishinggroup.comnih.govfrontiersin.org This can include modifying existing pathways, introducing new genes, or optimizing regulatory elements. mdpi.comaustinpublishinggroup.comnih.govresearchgate.net While direct information on the metabolic engineering of this compound production is not present in the search results, the success in applying these strategies to other natural products, such as carotenoids and polyhydroxyalkanoates, highlights the potential. nih.govnih.govresearchgate.net For example, metabolic engineering has been used to improve carotenoid productivity in microorganisms by expressing microbial and plant carotenoid genes in heterologous hosts. nih.gov Similarly, efforts have been made to engineer microorganisms for enhanced production of various chemicals and biofuels by manipulating their metabolic pathways. mdpi.comaustinpublishinggroup.comfrontiersin.org Applying similar principles could lead to the development of efficient microbial cell factories for sustainable this compound production. mdpi.com

Molecular and Cellular Mechanisms of Pachygenol Action

Elucidation of Specific Molecular Targets of Pachygenol

Identifying the specific molecules that this compound interacts with is a key step in defining its mechanism of action. This involves investigating its binding to receptors, its effects on enzyme activity, and its influence on protein-protein interactions.

The interaction of this compound with biological receptors is a primary area of investigation for understanding its effects. Cardenolides, the class of compounds to which this compound belongs, are known to interact with receptors such as the Na+,K+-ATPase. researchgate.netresearchgate.netresearchgate.net Studies on related cardenolide glycosides have explored the role of sugar substituents in receptor binding, indicating that specific sugar moieties and their stereochemistry can influence the interaction with the Na+,K+-ATPase receptor. researchgate.net For instance, the presence and orientation of hydroxyl groups and methyl groups on the sugar portion of glycosides can play a significant role in prompting receptor binding. researchgate.net While direct, detailed binding kinetics specifically for this compound were not extensively found in the search results, the research on related cardenolides provides a framework for understanding potential receptor interactions. The binding of effector molecules to biological receptors can involve attractive forces, such as hydrophobic bonding, and repulsive forces due to steric misfit. kg.ac.rs

Enzyme modulation is another critical mechanism through which compounds like this compound can exert biological effects. While the search results did not provide specific data on this compound's direct modulation of a wide range of enzymes, related compounds from Xysmalobium undulatum have shown enzyme inhibitory activity. For example, Xysmalobium undulatum is a prolific inhibitor of the enzyme acetylcholinesterase. researchgate.net Cardenolides, in general, are known to interact with and inhibit the Na+,K+-ATPase enzyme. researchgate.netresearchgate.net This inhibition affects the enzyme's function in ion transport across cell membranes. researchgate.net The mechanism of Na+,K+-ATPase inhibition by cardiac glycosides involves binding to the phosphorylated form of the enzyme, which prevents the access of potassium ions required for dephosphorylation. researchgate.net

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, including signal transduction and enzymatic activity. wikipedia.orgpaccanarolab.orgabcam.com Modulation of PPIs by small molecules is a significant mechanism of drug action. nih.gov While direct studies specifically detailing this compound's influence on particular protein-protein interactions were not prominently featured in the search results, the broader context of cardenolides and their involvement in cellular pathways suggests potential indirect effects on PPIs. For instance, if this compound interacts with an enzyme or receptor, this interaction could subsequently affect the formation or stability of protein complexes involving that target molecule or downstream signaling proteins. wikipedia.orgnih.gov Understanding how this compound might alter these interactions requires specific experimental investigations, potentially utilizing techniques designed to study PPIs. paccanarolab.orgnih.gov

This compound's Modulation of Intracellular Signaling Pathways

Compounds can exert their effects by influencing the complex network of intracellular signaling pathways that control cellular responses.

Kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, and phosphorylation events are central to signal transduction within cells. nih.govnih.govnih.gov These pathways regulate a wide array of cellular activities. While specific data on this compound's direct interaction with kinase cascades was not found, research on plant extracts containing this compound has explored their effects on cellular processes that involve phosphorylation. For example, studies on Xysmalobium undulatum extracts in an in vitro model of Parkinson's disease investigated effects on ATP production, which is linked to mitochondrial function and can be influenced by signaling pathways involving kinases. researchgate.netup.ac.za The Na+,K+-ATPase, a known target of cardenolides, is an enzyme whose activity can be linked to cellular energy status and indirectly influence signaling pathways. researchgate.netresearchgate.net Furthermore, intracellular signaling pathways often involve a cascade where receptor activation leads to the modulation of enzymes, including kinases, which then phosphorylate downstream targets. nih.gov The potential for this compound to influence these cascades, perhaps indirectly through its primary targets, warrants further investigation.

Second messenger systems, such as those involving calcium ions (Ca2+), play a crucial role in transmitting and amplifying signals within the cell. nih.govelifesciences.orgyoutube.com Changes in intracellular Ca2+ dynamics can trigger a variety of cellular responses. elifesciences.orgyoutube.com Research on Xysmalobium undulatum extracts, which contain this compound, has examined their effects on intracellular Ca2+ levels in the context of a neurotoxicity model. researchgate.netup.ac.za These studies observed that certain extracts maintained or reduced Ca2+ effects in cells exposed to a neurotoxic agent. researchgate.net Intracellular Ca2+ homeostasis is tightly regulated and requires significant energy. researchgate.netup.ac.za The release of Ca2+ from intracellular stores, such as the endoplasmic reticulum and mitochondria, is a common mechanism in signaling pathways. researchgate.netyoutube.com Calcium can bind to sensor molecules like calmodulin, which in turn can activate kinases and phosphatases, further propagating the signal. youtube.com While the precise mechanism by which this compound or Xysmalobium undulatum extracts influence Ca2+ dynamics requires more detailed study, the observed effects suggest a potential modulation of calcium-mediated signaling pathways. researchgate.net

Here is a sample interactive data table based on hypothetical data that might be generated from research on this compound's enzyme modulation.

| Enzyme Target | Effect (Inhibition/Activation) | IC50 or EC50 (µM) | Cellular Assay Used | Reference |

|---|---|---|---|---|

| Na+,K+-ATPase | Inhibition | ~0.5 | Ion transport assay | [Hypothetical] |

| Acetylcholinesterase | Inhibition | Not specified | Enzyme activity assay | researchgate.net (for extract) |

Impact on Transcription Factor Activity and Gene Expression Programs

Research indicates that Pachypodol (this compound) can influence cellular processes that are regulated by transcription factors and impact gene expression. Studies have suggested that Pachypodol can cause apoptosis that is dependent on FOXO3a and Bim wikipedia.org. This implies a potential interaction with or modulation of the activity of the FOXO3a transcription factor and the expression of its target gene, Bim, which is pro-apoptotic. wikipedia.org

Furthermore, investigations into the mechanisms underlying Pachypodol's effects on cell fate have shown its involvement in modulating signaling pathways that are known to regulate transcription factor activity. Pachypodol has been reported to activate JNK-1/2 and p38 MAPK pathways while inhibiting the phosphorylation of ERK-1/2 and PKB. mdpi.com These MAPK pathways are crucial signaling cascades that can converge on various transcription factors, thereby influencing the expression of genes involved in proliferation, survival, and apoptosis. mdpi.com Additionally, Pachypodol has been shown to downregulate the expression of Mcl-1, an anti-apoptotic protein. mdpi.com The reduction in Mcl-1 levels suggests that Pachypodol can modulate the gene expression programs that govern cell survival pathways. mdpi.com

While these findings suggest an impact on transcription factor-mediated processes and gene expression, further detailed research is needed to fully elucidate the specific transcription factors directly targeted by Pachypodol and the comprehensive gene expression programs it modulates in various cellular contexts.

Cellular Responses to Pachypodol Exposure in in vitro Models

Studies utilizing in vitro models have provided insights into the cellular responses triggered by exposure to Pachypodol (this compound), particularly concerning cell viability and death.

Influence on Cell Proliferation and Apoptosis Mechanisms

Pachypodol has demonstrated significant effects on cell proliferation and the induction of apoptosis in various cancer cell lines in vitro. It has been shown to inhibit the proliferation of HeLa cells. mdpi.com Furthermore, Pachypodol induces apoptosis in colorectal cancer cell lines. mdpi.com

Detailed studies have investigated the cytotoxic potential of Pachypodol using the CaCo-2 colon cancer cell line. Using a non-radioactive cell proliferation assay, Pachypodol was found to inhibit the growth of CaCo-2 cells with an IC50 value of 185.6 µM. medchemexpress.cnnih.gov

Pachypodol's ability to induce apoptosis involves the activation of key apoptotic执行者 proteins. Research indicates that it can induce apoptosis and necrosis through mechanisms that include the activation of Bax, caspase-3, and caspase-9. mdpi.com Concurrently, it inhibits the phosphorylation of ERK-1/2 and PKB and downregulates Mcl-1, all of which contribute to promoting cell survival and inhibiting apoptosis. mdpi.com

Studies on human breast cancer cell lines, specifically MCF-7 and MDA-MB-231, have also shown that Pachypodol exhibits significant cell proliferation inhibition and apoptosis induction. researchgate.net The mechanism of apoptosis induction appears to differ between these cell lines, suggesting potential context-dependent pathways. In MCF-7 cells, apoptosis might be induced via a p53-dependent pathway, while in MDA-MB-231 cells, a caspase-3-dependent pathway seems to be involved. researchgate.net

Conversely, one study investigating the effects of Pogostemon cablin extract (PCE), which contains Pachypodol, on human keratinocytes in vitro reported an increase in cell proliferation and accelerated wound healing. researchgate.net This highlights that the cellular response to Pachypodol may vary depending on the cell type and the specific experimental conditions, potentially exerting anti-proliferative effects in cancer cells while promoting proliferation in other cell types like keratinocytes.

The following table summarizes some in vitro findings on Pachypodol's effects on cell proliferation and apoptosis:

| Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Mechanisms Involved | Source |

| HeLa cells | Inhibition | Induction | mdpi.com | |

| Colorectal cancer cells | Induction | Activation of Bax, caspase-3, caspase-9; Inhibition of ERK-1/2, PKB phosphorylation; Downregulation of Mcl-1 | mdpi.com | |

| CaCo-2 cells | Inhibition (IC50 185.6 µM) | medchemexpress.cnnih.gov | ||

| MCF-7 cells | Inhibition | Induction | Potentially via p53-dependent pathway | researchgate.net |

| MDA-MB-231 cells | Inhibition | Induction | Potentially via caspase-3-dependent pathway | researchgate.net |

| Human keratinocytes | Increase | Activation of OR2AT4 (from PCE) | researchgate.net |

Modulation of Cellular Metabolism and Bioenergetics (e.g., ATP production)

Effects on Autophagy and Cellular Stress Responses

Autophagy is a critical cellular process for maintaining homeostasis and responding to various stresses, while cellular stress responses encompass a range of pathways activated by conditions like oxidative stress, ER stress, and nutrient deprivation. Although Pachypodol is known to possess antioxidant properties and can mitigate oxidative stress chemmethod.com, specific research findings detailing the direct effects of Pachypodol (this compound) on the induction or inhibition of autophagy or its precise modulation of specific cellular stress response pathways in in vitro models were not extensively reported in the consulted literature. Further studies are needed to explore the relationship between Pachypodol exposure and these crucial cellular processes.

Subcellular Localization and Trafficking of Pachypodol within Cells

Understanding the subcellular localization and trafficking of a compound provides crucial insights into its sites of action and mechanisms. However, specific research detailing the subcellular localization of Pachypodol (this compound) after cellular uptake or its intracellular trafficking pathways within cells in in vitro models was not found in the consulted literature. Information regarding how Pachypodol is distributed within different cellular compartments or how it moves between them is currently limited, necessitating further investigation in this area.

Based on a thorough review of available scientific literature, there is currently insufficient specific research data on the chemical compound this compound to generate a detailed article that adheres to the requested outline.

The existing research primarily focuses on the general biological activities of extracts from the plant sources of this compound, such as Dolichos pachyrhizus and Pachyrhizus erosus. These studies indicate that the plant extracts possess a range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and antiviral effects jchemrev.comjchemrev.comnih.gov. However, this research does not isolate and attribute these specific activities to this compound itself.

The scientific literature lacks detailed preclinical investigations into this compound's mechanisms of action. Consequently, there is no available information regarding:

Modulation of Inflammatory Processes: Specific data on how this compound suppresses pro-inflammatory mediators in cellular systems or its impact on immune cell activation and cytokine production could not be found.

Antioxidant Properties: The specific mechanisms by which this compound might scavenge Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) or how it could activate endogenous antioxidant defense systems have not been documented.

Antimicrobial and Antiviral Activities: While related compounds from the source plant have shown some antimicrobial activity, and the plant extract itself is noted for antiviral properties, studies detailing the specific antimicrobial and antiviral spectrum and efficacy of this compound are not available nih.gov.

Due to this lack of specific data, it is not possible to construct a scientifically accurate article with the detailed research findings and data tables as required by the provided instructions. Further targeted research on the isolated compound this compound is needed to elucidate its specific biological activities and mechanisms of action.

Biological Activities and Pre Clinical Investigations of Pachygenol

Antimicrobial and Antiviral Activities of Pachygenol

Inhibition of Bacterial Growth and Biofilm Formation

There is currently no available scientific data from pre-clinical investigations detailing the efficacy or mechanisms of this compound in inhibiting the growth of bacteria or the formation of biofilms.

Antifungal Activities in in vitro Models

No in vitro studies have been published that specifically investigate the antifungal properties of this compound against any fungal species.

Interference with Viral Replication Cycles in Cell Cultures

There is no scientific evidence to suggest that this compound interferes with viral replication cycles. No studies in cell cultures have been reported in the available literature.

Investigational Anticancer Activities of this compound in Cellular and Animal Models

There is a notable absence of published research on the potential anticancer activities of this compound in either cellular or animal models.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

No studies have been identified that examine the effects of this compound on the induction of apoptosis or cell cycle arrest in any cancer cell lines.

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

There is no available data from pre-clinical models to suggest that this compound has any inhibitory effects on angiogenesis or metastasis.

Neuroprotective Activities of this compound in Cellular Models

Potential Mechanisms of Neuroprotection in in vitro Parkinson's Disease Models:There are no published studies exploring the neuroprotective mechanisms of this compound in the context of in vitro models of Parkinson's disease.

Due to the absence of research data on this compound for these specific topics, the creation of data tables and detailed research findings is not feasible. Any attempt to provide such information would be speculative and would not adhere to the requirement for scientifically accurate content.

Structure Activity Relationship Sar Studies of Pachygenol

Systematic Derivatization and Analog Synthesis of Pachygenol

Systematic derivatization and the synthesis of analogs are fundamental approaches in SAR studies. This involves chemically modifying the core structure of a compound to create a series of related molecules with specific structural variations. By evaluating the biological activity of each derivative or analog, researchers can infer the importance of the modified functional group or structural motif. While detailed studies specifically on the systematic derivatization and analog synthesis solely of this compound are not extensively detailed in the provided search results, the broader study of cardenolides, to which this compound belongs, often involves such approaches. The presence of various cardenolide genins and glycosides, including this compound and its glycosylated forms, in the same plant sources suggests natural structural diversity that can inform SAR biblioscout.netnih.gov. Studies on other cardenolides highlight the significance of modifications at different positions of the steroid scaffold and the lactone ring in influencing activity biblioscout.net.

Identification of Key Pharmacophores and Structural Motifs Governing this compound Activity

Identifying the key pharmacophores and structural motifs involves pinpointing the essential features of a molecule responsible for its biological activity. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure. For cardenolides, the steroid core, the butenolide ring, and specific hydroxyl groups are generally considered crucial for their activity, particularly their interaction with Na+/K+-ATPase. The search results indicate that this compound is a cardenolide genin biblioscout.netnih.gov, implying that these general cardenolide pharmacophore features are likely relevant to this compound's activity. Studies on related Uzara cardenolides emphasize the importance of specific stereochemical configurations at positions like C-3, C-5, C-10, C-13, C-14, and C-17 for their biological effects nih.gov.

Computational Chemistry and Molecular Modeling Approaches for this compound SAR Analysis

Computational chemistry and molecular modeling techniques play an increasingly important role in SAR analysis. These methods can complement experimental studies by providing insights into the three-dimensional structure of molecules, their electronic properties, and their interactions with biological targets. Techniques such as molecular docking can predict how a molecule binds to a protein receptor, while quantitative structure-activity relationship (QSAR) models can establish mathematical relationships between molecular descriptors and biological activity nih.gov. Although specific computational studies focused solely on this compound SAR are not detailed in the provided information, these methods are broadly applicable to cardenolides and could be used to study this compound. Computational approaches can help in identifying key interaction points, evaluating the impact of structural modifications in silico, and guiding the synthesis of novel analogs.

Impact of Stereochemistry and Substituent Effects on this compound Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as biological targets often exhibit high selectivity for specific stereoisomers. Substituent effects, which involve the influence of chemical groups attached to a molecule on its properties and reactivity, also play a significant role in SAR. For cardenolides, including those related to this compound, the stereochemical configuration of the steroid nucleus and the orientation of hydroxyl groups are known to be important for their interaction with Na+/K+-ATPase nih.gov. The search results highlight the study of chiral key positions in Uzara cardenolides, including the 3-O-β-glucosides of this compound and coroglaucigenin, underscoring the importance of stereochemistry in this class of compounds nih.gov. While specific data on a range of substituent effects on this compound's activity is not provided, the general principles of how different substituents can alter electronic and steric properties, thereby affecting target binding and biological response, are relevant.

Advanced Methodologies for Pachygenol Research

Sophisticated Isolation and Purification Techniques for Pachygenol from Natural Sources

The initial step in studying this compound involves its extraction and separation from the complex mixture of phytochemicals present in its natural source, typically species of the Pachysandra genus. This process requires advanced separation sciences to obtain the compound in a highly purified form, which is a prerequisite for accurate structural and biological analysis.

Chromatography is the cornerstone of purification for natural products like this compound. e3s-conferences.org This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. e3s-conferences.org The choice of chromatographic method depends on the physicochemical properties of the target compound, such as its polarity, volatility, and thermal stability. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a principal technique for the purification of non-volatile and thermally unstable compounds, making it well-suited for this compound. ijpsjournal.comwikipedia.org The system utilizes high pressure to pump a liquid mobile phase through a column packed with a solid stationary phase. wikipedia.org For compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water gradients. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. globalresearchonline.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased speed, and greater sensitivity. ijpsjournal.com It employs columns with smaller particle sizes (typically sub-2 µm), which requires higher operating pressures. ijpsjournal.com This results in sharper and narrower peaks, allowing for better separation of this compound from closely related steroidal alkaloids that may be present in the crude extract.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. wikipedia.org The sample is injected and vaporized, then carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.org While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after chemical derivatization to increase its volatility and thermal stability. This approach, however, is less common for primary isolation compared to HPLC.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Stationary Phase Example | Mobile Phase Example | Suitability for this compound |

|---|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.org | C18-bonded silica (Reversed-Phase) | Acetonitrile/Water Gradient | High; suitable for non-volatile compounds. ijpsjournal.com |

| UPLC | Similar to HPLC but uses smaller particle sizes and higher pressures for increased resolution and speed. ijpsjournal.com | Sub-2 µm C18 particles | Acetonitrile/Water Gradient | Very High; offers improved separation efficiency over HPLC. |

| GC | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. wikipedia.org | Polysiloxane-coated capillary column | Helium, Nitrogen | Low (direct); requires derivatization to increase volatility. epa.gov |

Following chromatographic purification, the purity of the isolated this compound must be rigorously assessed. Spectroscopic techniques are employed to confirm the homogeneity of the sample. HPLC coupled with a UV-Vis detector, particularly a photodiode array (PDA) detector, is a standard method. nih.gov A pure sample should yield a single, symmetrical chromatographic peak. The UV spectrum recorded at different points across the peak should be identical, confirming the absence of co-eluting impurities. Further confirmation of purity is obtained through NMR and MS analyses, where the absence of signals corresponding to impurities is verified.

High-Resolution Spectroscopic and Spectrometric Techniques for this compound Analysis

Once a pure sample of this compound is obtained, a suite of high-resolution spectroscopic and spectrometric methods is used to determine its chemical structure and properties.

NMR spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. wikipedia.orgyoutube.com

Structural Elucidation:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. slideshare.netjchps.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings (¹H-¹H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (¹H-¹³C). encyclopedia.pub The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital as it shows long-range correlations between protons and carbons (typically over 2-3 bonds), allowing the connection of different molecular fragments to build the complete structure. encyclopedia.pub

Conformational Analysis: NMR can also provide insights into the three-dimensional shape (conformation) of this compound in solution. nih.gov The Nuclear Overhauser Effect (NOE), studied through experiments like NOESY or ROESY, identifies protons that are close in space, even if they are not directly connected through bonds. sdsu.edu Analysis of coupling constants (J-values) can also provide information about the dihedral angles between adjacent protons, further defining the molecule's spatial arrangement. mdpi.com

Table 2: Representative NMR Data for this compound Structural Analysis

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and multiplicity of protons. slideshare.net | Determines the number and electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical shift of carbon atoms. encyclopedia.pub | Identifies the number and type of carbon atoms in the steroid skeleton. |

| COSY | Shows correlations between J-coupled protons. wikipedia.org | Establishes proton connectivity within individual spin systems. |

| HSQC | Correlates protons with their directly attached carbons. encyclopedia.pub | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments to assemble the complete structure. |

| NOESY | Identifies protons that are close in three-dimensional space. sdsu.edu | Provides data for determining the stereochemistry and preferred conformation. |

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. agnopharma.com It is essential for determining the molecular weight and elemental formula of this compound and is often coupled with liquid chromatography for complex mixture analysis. wikipedia.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This hyphenated technique combines the separation power of LC with the detection capabilities of tandem mass spectrometry. agnopharma.comwikipedia.org After separation on the LC column, this compound enters the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization, ESI). In the first stage (MS1), the intact molecular ion is selected. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage (MS2). This fragmentation pattern serves as a molecular fingerprint that is highly specific and can be used for definitive identification and structural characterization. nih.gov

QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): QTOF-MS is a high-resolution mass spectrometry (HRMS) technique that provides extremely accurate mass measurements. labcompare.com This accuracy allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that might have the same nominal mass. nih.gov The combination of a quadrupole and a time-of-flight analyzer offers high sensitivity, speed, and mass accuracy for both the parent ion and its fragments, making it a powerful tool for identifying unknown natural products. ual.eswikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies corresponding to their vibrational frequencies. This technique is used to identify the functional groups present in this compound. For example, a broad absorption band around 3400 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups, while absorptions in the 1200-1000 cm⁻¹ region could correspond to C-O stretching vibrations of ether or alcohol functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. wikipedia.org The absorption of light promotes electrons from a ground state to a higher energy excited state. msu.edu This technique is particularly useful for detecting chromophores, which are typically conjugated systems of double bonds. msu.edu The UV-Vis spectrum of this compound can provide information about the presence of any conjugated π-electron systems within its structure and is also widely used for quantitative analysis based on the Beer-Lambert law. technologynetworks.compacificbiolabs.com

Chromatographic Methods for this compound Profiling and Quantification in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental for understanding its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), represent the gold standard for this purpose due to their high sensitivity, specificity, and reproducibility. nih.govcstti.com

Developing a robust chromatographic method involves several critical steps. First, an efficient sample preparation protocol is required to extract this compound from the matrix and remove interfering endogenous substances. orientjchem.org Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate the analyte. orientjchem.orgnih.gov The choice of extraction solvent and sorbent material is optimized to maximize the recovery of this compound while minimizing matrix effects, which can suppress or enhance the analyte's signal during MS detection. uab.edu

The chromatographic separation is typically achieved using a reversed-phase column (e.g., C18), where the mobile phase composition—usually a mixture of an aqueous solution (like water with formic acid) and an organic solvent (like acetonitrile or methanol)—is carefully adjusted to achieve a sharp peak shape and adequate separation from other components. nih.govnih.gov

For detection, UV detectors can be used, but tandem mass spectrometry (LC-MS/MS) is preferred for its superior selectivity and sensitivity, which is crucial for detecting low concentrations of the compound in biological samples. cstti.com The MS/MS detector is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored, ensuring highly specific quantification.

Method validation is performed according to established guidelines to ensure reliability. uab.edu Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uab.edu

Below is an interactive table detailing typical validation parameters for a hypothetical LC-MS/MS method for this compound quantification in human plasma.

| Parameter | Acceptance Criteria | Hypothetical Result for this compound Assay |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 over a range of 1-1000 ng/mL |

| Accuracy | Within ±15% of the nominal concentration | 92.5% - 108.2% |

| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% | Intra-day RSD < 8.5%; Inter-day RSD < 11.2% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within 20% | 1 ng/mL |

| Recovery | Consistent, precise, and reproducible | 85.7% ± 6.4% RSD |

| Matrix Effect | RSD of peak areas should be ≤ 15% | Within acceptable limits |

| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard | No interference observed from endogenous plasma components |

Omics Approaches in this compound Research

"Omics" technologies provide a comprehensive, high-throughput view of the molecular landscape of a biological system. nih.govmdpi.com For this compound research, applying omics approaches like proteomics and transcriptomics is crucial for moving beyond single-target investigations to a systems-level understanding of its mechanism of action. frontiersin.orgekb.eg These methodologies can uncover novel drug targets, identify biomarkers of response, and reveal the complex cellular pathways modulated by the compound.

Proteomics is the large-scale study of proteins, their structures, and their functions within a cell or organism. mdpi.com In the context of this compound research, proteomic techniques can be used to identify which proteins are directly targeted by the compound or whose expression levels change significantly upon treatment.

One powerful approach is affinity purification-mass spectrometry (AP-MS), where a modified version of this compound could be used as a "bait" to pull down its binding partners from cell lysates. plos.org Another common method is quantitative proteomics, which compares the protein profiles of this compound-treated cells versus untreated controls. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) or label-free quantification can identify proteins that are upregulated or downregulated, providing clues about the cellular processes affected. proteomexchange.org Targeted proteomics can then be used to precisely quantify changes in specific proteins of interest that were identified in the initial screen. nih.gov

The following interactive table illustrates hypothetical results from a quantitative proteomic analysis of a cancer cell line treated with this compound.

| Protein Identified | UniProt ID | Fold Change (this compound vs. Control) | Potential Biological Function |

| Caspase-3 | P42574 | +2.8 | Apoptosis, Cell Death |

| Cyclin D1 | P24385 | -3.5 | Cell Cycle Regulation |

| HSP90 | P07900 | -2.1 | Protein Folding, Stress Response |

| VEGF-A | P15692 | -4.2 | Angiogenesis |

| Beta-catenin | P35222 | -1.9 | Wnt Signaling Pathway |

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. youtube.com By using techniques like RNA sequencing (RNA-Seq), researchers can obtain a comprehensive snapshot of how this compound alters gene expression. mdpi.com This method quantifies the abundance of thousands of transcripts simultaneously, revealing which genes are turned on or off in response to the compound. nih.govnih.gov

The analysis of differentially expressed genes (DEGs) can then be used in pathway analysis to identify the biological processes and signaling pathways that are most significantly perturbed by this compound. nih.govresearchgate.net For instance, transcriptomic profiling might reveal that this compound treatment leads to the upregulation of genes involved in apoptosis and the downregulation of genes related to cell proliferation and metastasis. mdpi.com This provides a broad, unbiased view of the compound's cellular impact and can help formulate hypotheses about its mechanism of action. mdpi.com

A hypothetical summary of a pathway analysis based on transcriptomic data from cells treated with this compound is presented below.

| Biological Pathway (KEGG/GO) | Number of Differentially Expressed Genes | Regulation Status | p-value |

| p53 Signaling Pathway | 25 | Upregulated | 1.2e-8 |

| Cell Cycle | 42 | Downregulated | 3.5e-12 |

| PI3K-Akt Signaling Pathway | 31 | Downregulated | 7.8e-9 |

| Apoptosis | 28 | Upregulated | 4.1e-7 |

| Focal Adhesion | 19 | Downregulated | 9.2e-6 |

Metabolomic Studies to Understand this compound's Metabolic Footprint

Metabolomic studies are instrumental in understanding the comprehensive metabolic impact of a compound on a biological system. This approach involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By analyzing the "metabolic footprint"—the profile of metabolites secreted or consumed by an organism—researchers can gain insights into the biochemical pathways affected by a specific compound.

Untargeted metabolomics, for instance, provides a broad overview of all measurable metabolites, which can reveal unexpected metabolic shifts. Targeted metabolomics, on the other hand, focuses on quantifying specific, predefined groups of metabolites to test a particular hypothesis. These studies can help in identifying biomarkers and understanding the systemic effects of a substance. However, a review of current research indicates a lack of specific metabolomic studies conducted on this compound to determine its unique metabolic footprint.

Computational and in silico Modeling for Mechanistic Insights

Computational, or in silico, modeling has become a cornerstone of modern drug discovery and mechanistic studies, offering a rapid and cost-effective way to predict the behavior and interactions of chemical compounds at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule, like this compound, with a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. These simulations provide a more dynamic and realistic view of the interaction, helping to assess the stability of the binding and the conformational changes that may occur.

These methods are powerful tools for identifying potential biological targets and understanding the molecular basis of a compound's activity. At present, there are no published molecular docking or dynamics simulation studies specifically investigating the interactions of this compound with any biological targets.

Network Biology and Systems Pharmacology Approaches

Network biology and systems pharmacology represent a holistic approach to understanding the effects of a compound. Instead of focusing on a single target, these disciplines analyze the complex network of interactions within a biological system. Systems pharmacology integrates computational and experimental methods to examine how a compound affects cellular and organismal networks, aiming to understand its polypharmacology—the ability to interact with multiple targets. mpg.denih.gov

Challenges and Future Directions in Pachygenol Research

Current Challenges in Pachygenol Research

One significant challenge in this compound research is its limited availability from natural sources. This compound is described as a minor constituent in plants like Xysmalobium undulatum researchgate.net. This scarcity from natural extraction can hinder research efforts, particularly for studies requiring larger quantities of the compound.

Another challenge lies in the complexity of synthesizing this compound for research scales. The synthesis of complex natural products, especially steroids like cardenolides, often involves multiple steps and intricate stereochemical control, making large-scale synthesis challenging and costly researchgate.net. While the synthesis of cardenolides has been a subject of research, issues in separating closely related analogues can arise glycoscience.ruresearchgate.netresearchgate.netresearchgate.netacs.org.

Opportunities for Novel this compound Analog Development and Optimization

Despite the synthesis challenges, there are significant opportunities for developing and optimizing novel this compound analogues. The core cardenolide structure offers a scaffold for chemical modification, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. Understanding the structure-activity relationships within the cardenolide class is crucial for rational design of analogues researchgate.net. The development of new synthetic methodologies could also facilitate the creation of diverse this compound derivatives.

Integration of this compound Research with Advanced Systems Biology and Artificial Intelligence Approaches

Potential for this compound as a Chemical Probe for Fundamental Biological Pathways

This compound, or its derivatives, have the potential to serve as valuable chemical probes for investigating fundamental biological pathways. Chemical probes are small molecules that selectively perturb the function of a specific biological target, allowing researchers to elucidate the role of that target in biological processes nih.govproteostasisconsortium.comchemicalprobes.org. Given that cardenolides are known to interact with specific enzymes researchgate.net, this compound could be optimized or modified to become a highly selective probe for studying these enzymes and their downstream effects. High-quality chemical probes are essential for generating meaningful biological data and can serve as starting points for drug development nih.govproteostasisconsortium.com. The development of such probes requires rigorous evaluation for target selectivity and potency proteostasisconsortium.com.

Directions for Further Pre-clinical Translation Research and Early-Stage Drug Discovery Initiatives

Further pre-clinical translation research and early-stage drug discovery initiatives focusing on this compound would involve target validation and lead optimization dkfz.demonash.edurgdiscovery.com. Target validation aims to confirm that a specific molecular target is indeed involved in a disease process and can be modulated by a compound like this compound for therapeutic benefit dkfz.de. Lead optimization involves chemically modifying a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity dkfz.denih.gov. Pre-clinical studies in relevant in vitro and in vivo models are crucial to evaluate the efficacy and safety of this compound and its analogues before moving to clinical trials nih.govnih.gov. Initiatives in this area would require interdisciplinary teams with expertise in chemistry, biology, pharmacology, and toxicology dkfz.de.

No specific data tables directly related to the challenges and future directions of this compound research were found in the search results. The information primarily focuses on the nature of the challenges (availability, synthesis complexity) and the potential applications of modern research techniques (systems biology, AI, chemical probes, preclinical studies) in addressing these challenges and exploring future avenues for this compound.

Q & A

Basic: How to design a preclinical study evaluating Pachygenol’s biological activity?

Methodological Answer:

- Framework: Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population: In vitro cell lines (e.g., cancer, inflammatory models).

- Intervention: this compound at varying concentrations (dose-response curves).

- Comparison: Positive controls (e.g., standard therapeutics) and vehicle controls.

- Outcome: Quantify biomarkers (e.g., cytokine levels, apoptosis markers).

- Time: Acute (24–72 hrs) vs. chronic exposure (7–14 days).

- Experimental Replication: Follow NIH guidelines for preclinical research, including blinding, randomization, and statistical power analysis to ensure reproducibility .

- Data Integrity: Use standardized protocols for cell culture and assay validation (e.g., MTT assays for cytotoxicity) .

Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Parametric Tests: Apply ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk tests).

- Non-Parametric Alternatives: Use Kruskal-Wallis tests for skewed data.

- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values using software like GraphPad Prism .

- Power Analysis: Ensure sample sizes are calculated a priori (e.g., G*Power) to avoid Type II errors .

Advanced: How to resolve contradictions in this compound’s reported mechanisms across studies?

Methodological Answer:

- Contradiction Analysis Framework:

- Identify Principal Contradictions: Determine if discrepancies arise from methodological differences (e.g., cell type, assay conditions) or contextual factors (e.g., synergistic compounds) .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to assess heterogeneity (I² statistic) and publication bias (funnel plots) .

- Experimental Validation: Replicate conflicting studies under standardized conditions, controlling for variables like solvent (DMSO vs. aqueous) and exposure duration .

- Epistemological Considerations: Distinguish between technical artifacts (e.g., assay interference) and biologically meaningful variations .

Advanced: What strategies ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Methodological Answer:

- Study Design: Adopt ARRIVE guidelines for animal studies, including detailed reporting of species, strain, sex, and housing conditions .

- Pharmacokinetic Parameters: Measure AUC, Cₘₐₓ, Tₘₐₓ, and half-life using LC-MS/MS with isotope-labeled internal standards.

- Data Transparency: Share raw chromatograms and pharmacokinetic models in public repositories (e.g., Zenodo) to enable independent verification .

Basic: How to formulate a research question on this compound’s structure-activity relationship (SAR)?

Methodological Answer:

- FINER Criteria: Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant. Example:

“How do hydroxyl group substitutions in this compound’s flavonoid backbone influence its antioxidant capacity in neuronal cells?” - Hypothesis-Driven Approach: Compare synthetic analogs (e.g., mono-/di-hydroxyl variants) using DFT calculations (for electronic properties) and cellular ROS assays .

Advanced: How to address interdisciplinary challenges in studying this compound’s neuroprotective effects?

Methodological Answer:

- Integrative Methods:

- In Silico: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with neuroinflammatory targets (e.g., NF-κB).

- In Vitro: Validate using primary neuron-glia co-cultures and qPCR for neurotrophic factors (e.g., BDNF).

- In Vivo: Use behavioral assays (e.g., Morris water maze) in disease models (e.g., Alzheimer’s transgenic mice) .

- Collaborative Workflows: Establish shared data protocols (e.g., FAIR principles) to harmonize outputs across disciplines .

Basic: What ethical considerations apply to human cell-based studies of this compound?

Methodological Answer:

- Informed Consent: Use de-identified commercial cell lines (e.g., HEK-293) with IRB approval for secondary use .

- Data Anonymization: Exclude demographic metadata unless critical to the hypothesis (e.g., sex-specific responses) .

Advanced: How to optimize experimental conditions for this compound’s stability in aqueous solutions?

Methodological Answer:

- Stability Testing:

- pH Variation: Assess degradation kinetics via HPLC at pH 2–9 (simulating physiological conditions).

- Temperature Sensitivity: Conduct accelerated stability studies (40°C/75% RH) over 30 days .

- Excipient Screening: Test stabilizers (e.g., cyclodextrins, antioxidants) using DOE (Design of Experiments) to identify synergistic effects .

Table: Key Parameters for this compound Research

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Study Design | Dose-response, single model | Multi-omics integration, cross-species validation |

| Data Analysis | Descriptive stats, t-tests | Machine learning (e.g., PCA, clustering) |

| Replication Standards | NIH guidelines | ARRIVE 2.0, FAIR data principles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.